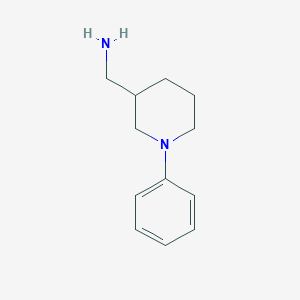

(1-Phenylpiperidin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylpiperidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHARHOETXRMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylpiperidin 3 Yl Methanamine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For (1-Phenylpiperidin-3-yl)methanamine (I), several logical disconnections can be proposed to devise synthetic routes.

A primary disconnection (Route A) breaks the C-N bond between the phenyl group and the piperidine (B6355638) nitrogen. This suggests a late-stage N-arylation of a pre-formed 3-(aminomethyl)piperidine derivative. This approach is common for creating libraries of N-aryl piperidines. amazonaws.comchemrxiv.org

A second strategy (Route B) involves disconnecting the C3-side chain. This points to the synthesis of a 1-phenylpiperidine-3-carbonitrile, -3-carboxamide, or a related precursor, which can then be reduced to the target methanamine. This is a powerful strategy as it allows for the early introduction of the key substituents. niscpr.res.in

A third approach (Route C) involves breaking two C-N bonds within the piperidine ring itself. This retrosynthetic step leads to a 1,5-difunctionalized open-chain precursor, such as a halo-amine or an amino-diol, which can be cyclized to form the piperidine core. niscpr.res.inorganic-chemistry.org

These disconnections form the basis of the key synthetic pathways discussed below.

Figure 1: Retrosynthetic Analysis of this compound

Key Synthetic Pathways to the Piperidine Core

The construction of the substituted piperidine core is the central challenge in synthesizing the target molecule. The chosen pathway often depends on the availability of starting materials and the desired substitution pattern.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring can be accomplished through several robust cyclization methods.

One of the most common methods is the hydrogenation of substituted pyridines . A suitably substituted pyridine (B92270), such as 3-cyanopyridine (B1664610) or pyridine-3-carboxamide, can be reduced to the corresponding piperidine. nih.gov This reduction can be performed using various catalytic systems, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), under hydrogen pressure. whiterose.ac.uk The advantage of this method is the wide availability of substituted pyridine precursors.

Another powerful method is the intramolecular cyclization of acyclic precursors. For instance, a primary amine can react with an alkyl dihalide in a one-pot cyclocondensation to form the piperidine ring. organic-chemistry.org Alternatively, amino alcohols can undergo cyclization after converting the hydroxyl groups into good leaving groups, such as tosylates. A convenient route starting from L-glutamic acid involves reduction of the diester to a diol, followed by tosylation and cyclization with a primary amine (like aniline) to form the N-substituted piperidine ring. niscpr.res.in

Table 1: Selected Cyclization Strategies for Piperidine Ring Synthesis

| Starting Material Type | Reaction | Description | Key Features |

|---|---|---|---|

| Substituted Pyridine | Catalytic Hydrogenation | Reduction of the aromatic pyridine ring to a piperidine ring using catalysts like PtO₂ or Rh/C. | High availability of precursors; can be stereoselective depending on catalyst and conditions. whiterose.ac.uk |

| Alkyl Dihalide & Amine | Intramolecular N-Alkylation | A 1,5-dihalopentane derivative reacts with a primary amine (e.g., aniline) to form the N-phenylpiperidine ring. | Direct formation of the N-aryl bond during cyclization. organic-chemistry.org |

| Amino Alcohol | Intramolecular Cyclization | An open-chain amino alcohol is converted to an amino di-tosylate, followed by cyclization. | Versatile method often used in natural product synthesis. niscpr.res.in |

Installation of the N-Phenyl Moiety

The introduction of the N-phenyl group can be achieved either during the cyclization step or as a separate functionalization step on a pre-existing piperidine core.

Buchwald-Hartwig amination is a premier method for the late-stage N-arylation of piperidines. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between a piperidine nitrogen (often protected and then deprotected) and an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene). This approach is highly versatile and tolerates a wide range of functional groups.

Alternatively, the phenyl group can be incorporated from the start of the synthesis. For example, reductive amination between a 1,5-dicarbonyl compound and aniline (B41778) can lead directly to the N-phenylpiperidine skeleton. Similarly, cyclization reactions using aniline as the nitrogen source, such as the reaction with 1,5-dihalides, build the N-phenylpiperidine ring in a single synthetic sequence. chemrxiv.org A general strategy using Zincke imine intermediates, formed from the reaction of pyridinium (B92312) salts with anilines, provides another route to N-aryl piperidines upon reduction. chemrxiv.org

Introduction and Functionalization of the C3-Methanamine Side Chain

The (aminomethyl) group at the C3 position is typically installed by the reduction of a precursor functional group. A common strategy involves synthesizing a piperidine ring that already contains a cyano or carboxamide group at the desired position.

For instance, starting with 3-cyanopyridine, catalytic hydrogenation can simultaneously reduce the pyridine ring and the cyano group to yield 3-(aminomethyl)piperidine. More commonly, the pyridine ring is reduced first to piperidine-3-carbonitrile, which is then subjected to a separate reduction step to form the aminomethyl group. whiterose.ac.uk Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with a Raney nickel catalyst are effective for converting the nitrile or amide to the primary amine of the side chain. google.com

A synthetic route to 3-methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for a pharmaceutical, involved an oximation followed by a reduction to form the amine group, showcasing another functional group transformation to achieve the desired amine side chain. researchgate.net

Stereoselective Synthesis Approaches

The C3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. In pharmaceutical applications, it is often necessary to synthesize a single enantiomer. Stereoselective synthesis aims to achieve this with high efficiency. electronicsandbooks.com

Chiral Auxiliary-Based Methods

One of the most reliable strategies for asymmetric synthesis involves the use of a chiral auxiliary. electronicsandbooks.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the key stereo-determining step, the auxiliary is removed.

In piperidine synthesis, chiral auxiliaries can be employed in various ways. For example, O-derivatized amino sugars, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been used as chiral auxiliaries to control the stereoselective synthesis of substituted piperidines. researchgate.net In this method, a domino Mannich-Michael reaction of a diene with an aldimine derived from the chiral auxiliary yields N-glycosyl dehydropiperidinones with high diastereoselectivity. Subsequent chemical transformations and removal of the auxiliary provide the enantiomerically enriched piperidine derivative. researchgate.net

Another approach utilizes chiral amines derived from amino acids to induce stereoselectivity in condensation reactions that form the piperidine ring. rsc.org The choice of auxiliary and reaction conditions dictates the configuration of the newly formed stereocenters.

Table 2: Examples of Chiral Auxiliary-Based Methods in Piperidine Synthesis

| Chiral Auxiliary | Key Reaction | Substrate Type | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| D-arabinopyranosylamine | Domino Mannich-Michael Reaction | Danishefsky's diene and aldimines | High diastereoselectivity | researchgate.net |

| (S)-(-)-1-Phenylethylamine | Asymmetric Aza-Michael Addition | α,β-unsaturated ester | Good yield, high purity | researchgate.net |

| N-(tert-butylsulfinyl) group | Addition of Grignard Reagents | N-sulfinyl-bromoimine | High diastereoselectivities | organic-chemistry.org |

Asymmetric Catalysis for Enantiomeric Control

The generation of single enantiomers of chiral amines like this compound is crucial, as different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles. Asymmetric catalysis offers the most elegant and efficient solution for achieving high enantiomeric purity.

One of the most powerful techniques for synthesizing chiral amines is the asymmetric hydrogenation of prochiral precursors such as enamines, imines, or nitriles. niscpr.res.in For the synthesis of 3-aminopiperidine derivatives, a key precursor to the target compound, rhodium-catalyzed asymmetric hydrogenation of pyridinium salts has emerged as a highly effective method. This approach allows for the rapid construction of chiral piperidines with excellent enantioselectivities. snnu.edu.cn For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines in high yield and enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn

Another prominent strategy is the use of biocatalysis. Enzymes, particularly transaminases, have been successfully employed for the asymmetric synthesis of 3-aminopiperidine derivatives. In a notable example, both enantiomers of 1-Boc-3-aminopiperidine were synthesized from the corresponding prochiral ketone using immobilized ω-transaminases, achieving high yields and enantiomeric excesses. This biocatalytic method is advantageous due to its high selectivity, mild reaction conditions, and potential for sustainable, large-scale production. nih.gov

A chemo-enzymatic cascade, combining an amine oxidase and an ene-imine reductase, has also been developed for the asymmetric dearomatization of activated pyridines. This one-pot reaction converts N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines, and has been successfully applied to the synthesis of precursors for drugs like Niraparib. capes.gov.br

The following table summarizes representative examples of asymmetric catalysis applied to the synthesis of chiral piperidine precursors.

| Precursor | Catalyst/Enzyme | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Phenyl pyridine-1(2H)-carboxylate and Phenylboronic acid | [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Reductive Heck | (S)-3-Phenyl-3,4,5,6-tetrahydropyridine derivative | 81 | 96 | snnu.edu.cn |

| 1-Boc-3-piperidone | Immobilized ω-Transaminase | Asymmetric Amination | (R)-3-Amino-1-Boc-piperidine | >95 | >99 | nih.gov |

| N-Substituted tetrahydropyridine | Amine Oxidase / Ene-Imine Reductase | Chemo-enzymatic Dearomatization | (S)-3-Substituted piperidine | - | >99 | capes.gov.br |

Diastereoselective Synthesis Strategies

When the target molecule contains more than one stereocenter, as is common in more complex analogs of this compound, diastereoselective synthesis becomes critical. These strategies aim to control the relative configuration of multiple stereocenters.

A common approach involves the diastereoselective reduction of a cyclic precursor. For instance, the reduction of a substituted piperidone or a related enamine can lead to the formation of specific diastereomers depending on the reducing agent and reaction conditions. The stereochemical outcome is often dictated by the steric hindrance around the reactive center, directing the approach of the reagent from the less hindered face.

An example of achieving diastereocontrol is the synthesis of 2,3,6-trisubstituted piperidines. In this case, the relative stereochemistry between the C-2 and C-3 positions was controlled by either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of a nitro group. Further stereocontrol at the C-6 position was achieved by selecting specific imine reduction methods. For example, using sodium triacetoxyborohydride (B8407120) for an iminium ion reduction resulted in a cis-C-2/C-6 relationship, while a Lewis acid-catalyzed reduction with lithium aluminum hydride yielded the trans-isomer. nih.gov

The following table provides an example of a diastereoselective reaction in the synthesis of substituted piperidines.

| Reactants | Key Reagent/Catalyst | Reaction Type | Product Diastereomer | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Nitroketone and Phenylmethanimine | NaBH(OAc)₃ | Reductive Amination/Cyclization | cis-2-Phenyl-3-amino-6-alkylpiperidine | High | nih.gov |

| Nitroketone and Phenylmethanimine | LiAlH₄ / Lewis Acid | Reductive Amination/Cyclization | trans-2-Phenyl-3-amino-6-alkylpiperidine | High | nih.gov |

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route is paramount, especially when considering its practical application. Optimization of reaction conditions involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations to maximize yield and purity while minimizing reaction time and cost.

For the synthesis of N-aryl piperidines, the N-arylation step is a critical point for optimization. Traditional methods often require harsh conditions, but modern palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) have significantly improved the efficiency and scope of this transformation. Optimization of these reactions typically involves screening different palladium precursors, phosphine (B1218219) ligands, bases, and solvents to find the optimal combination for a given substrate.

In the synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid, the cyclization of a ditosylate precursor with an amine was optimized. It was found that increasing the molar ratio of the amine under neat conditions led to good yields and shorter reaction times. For example, using 15 equivalents of cyclohexylamine (B46788) resulted in a 74% yield in 12 hours. niscpr.res.in

Considerations for Scalable Synthesis

Transitioning a synthetic route from the laboratory bench to a large-scale industrial process introduces a new set of challenges. Key considerations for scalable synthesis include the cost and availability of starting materials, the safety of the reaction conditions, the ease of product isolation and purification, and the environmental impact of the process.

For a molecule like this compound, a scalable synthesis would likely involve readily available starting materials. The use of catalytic methods, especially those with high turnover numbers, is highly desirable as it reduces the amount of expensive catalyst required. Biocatalytic routes, such as the transaminase-catalyzed synthesis of 3-aminopiperidine, are particularly attractive for scale-up due to their high selectivity, mild operating conditions, and the potential for enzyme immobilization and reuse. nih.gov

A patent for the synthesis of (R)-3-aminopiperidine dihydrochloride (B599025) on a kilogram scale highlights a practical approach. This process involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in THF. The detailed description of reagent quantities and temperature control underscores the importance of process parameter control in large-scale operations. google.com

Furthermore, the development of flow chemistry processes can offer significant advantages for scalability. Flow reactors allow for better control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and the potential for continuous manufacturing.

Structure Activity Relationship Sar and Molecular Design Strategies

Systematic Modification of the Phenyl Ring

The phenyl ring attached to the piperidine (B6355638) nitrogen is a critical determinant of a molecule's interaction with its biological target. Modifications to this ring, including the addition of various substituents and altering its point of attachment to the piperidine, can profoundly impact activity.

The electronic and steric properties of substituents on the phenyl ring play a pivotal role in modulating the biological activity of (1-Phenylpiperidin-3-yl)methanamine analogs. Research has shown that both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the potency and selectivity of these compounds.

For instance, in a series of N-substituted meperidine analogues, which share the phenylpiperidine core, the introduction of electron-withdrawing substituents such as 4-nitro, 4-methoxy, and 3,4-dichloro on a benzyl (B1604629) ester moiety led to high potency for the serotonin (B10506) transporter. uno.edu The electronic properties of substituents, such as their ability to withdraw or donate electrons, can alter the electron density of the phenyl ring, which in turn affects interactions with target residues. mdpi.com This was demonstrated in a study on thieno[2,3-b]pyridines, where the electron-withdrawing effect of a cyano (-CN) group on the phenyl ring was crucial for inhibitory activity against the FOXM1 protein. mdpi.com

The steric bulk of substituents is another critical factor. While bulky lipophilic groups like diphenylmethyl have been shown to improve the efficacy of some piperazine-based compounds against certain mycobacterial strains, increased steric hindrance at the nitrogen atom in N-substituted meperidine analogues dramatically decreased affinity for the serotonin transporter. uno.edumdpi.com This highlights the delicate balance between beneficial lipophilicity and detrimental steric clash.

The table below summarizes the effects of various phenyl ring substituents on the activity of related phenylpiperidine and phenylpiperazine compounds.

| Substituent | Position | Electronic Effect | Steric Effect | Observed Impact on Activity | Reference |

| Nitro (-NO2), Fluoro (-F) | Phenyl ring of aryl carboxamide | Electron-withdrawing | Moderate | Potent antiproliferative activity against human leukemia cells. | researchgate.net |

| 4-nitro, 4-methoxyl, 3,4-dichloro | Benzyl ester | Electron-withdrawing | Varies | High potency for serotonin transporters. | uno.edu |

| Cyano (-CN) | Phenylacetamide ring | Electron-withdrawing | Moderate | Decreased FOXM1 expression in breast cancer cells. | mdpi.com |

| Diphenylmethyl | Piperazin-1,4-diyl heterocycle | - | Bulky, lipophilic | Improved antimycobacterial activity. | mdpi.com |

While the primary focus is on 1-phenylpiperidine (B1584701) derivatives, the position of the phenyl group relative to the rest of the molecule is a fundamental aspect of the broader phenylpiperidine class of compounds. painphysicianjournal.comnih.gov The direct attachment of the phenyl moiety to the piperidine ring is a defining characteristic of this chemical class. painphysicianjournal.comnih.gov The specific substitution pattern on the phenyl ring itself, as discussed above, significantly influences activity. For example, studies on diazaspiro bicyclo hydantoin (B18101) derivatives with a phenyl ring showed that compounds with electron-withdrawing groups at the third and fourth positions of the phenyl ring displayed selective cytotoxicity against leukemia cell lines. researchgate.net This underscores the importance of the substituent's position on the phenyl ring for biological activity.

Structural Variations within the Piperidine Ring System

The piperidine ring is not a static entity; its conformation and the presence of substituents on the ring itself are crucial for proper orientation within a biological target's binding site.

The three-dimensional shape of the piperidine ring is a key factor in its biological activity. The ring typically exists in a chair conformation, but can also adopt a twist-boat conformation. The specific conformation can be influenced by substituents and the nature of the N1-substituent. Ultrafast conformational dynamics studies on N-methyl piperidine have shown that the molecule can exist in equilibrium between chair and twist conformers. rsc.org The removal of conformational constraints by opening the piperidine ring has been explored as a strategy to potentially improve interaction with a target. In one study, opening the piperidine ring of a benzo[d]imidazole-2-one derivative led to a loss of activity in two out of three new compounds, suggesting that the constrained conformation of the piperidine ring was important for activity. mdpi.com

The addition of substituents to the piperidine ring can significantly alter a compound's pharmacological profile. For instance, the introduction of a methyl group at the 3-position of a piperazine (B1678402) ring in a series of antimycobacterial agents resulted in a profound loss of both biochemical and whole-cell activities. nih.gov This indicates that even small modifications to the piperidine core can have a dramatic impact on biological function, likely due to steric hindrance or altered binding interactions. The synthesis of piperidines often involves the hydrogenation of substituted pyridines, allowing for the creation of a wide variety of substituted piperidine cores for SAR studies. nih.gov

Derivatization of the Methanamine Functional Group

The methanamine group (-CH2NH2) offers a versatile point for derivatization, allowing for the introduction of a wide range of functional groups that can modulate a compound's properties. In a series of piperidine derivatives, variation in the functional group at the N-terminal of the piperidine led to a set of compounds bearing an amide moiety with antiproliferative activity. researchgate.net The nature of the N-substituent in morphinans, which contain a piperidine ring, has been shown to play a vital role in their opioid receptor activity. For example, replacing an N-methyl group with an N-phenethyl group can convert a selective µ-opioid receptor ligand into a dual µ/δ-opioid receptor agonist. nih.gov This highlights the profound influence that modifications to the amine functionality can have on receptor selectivity and functional activity.

The table below provides examples of how derivatization of the amine group in related piperidine structures affects their biological activity.

| Original Group | Derivative Group | Compound Class | Impact on Activity | Reference |

| N-methyl | N-phenethyl | Morphinan-6-ones | Converted selective µOR ligands into dual µ/δOR agonists. | nih.gov |

| Amine | Amide | Piperidine derivatives | Resulted in compounds with antiproliferative activity. | researchgate.net |

| - | N-demethylated analogues | Meperidine analogues | Improved binding affinity and selectivity for the serotonin transporter. | uno.edu |

Computational Chemistry in Molecular Design of this compound Derivatives

The design and optimization of ligands targeting specific biological receptors is a cornerstone of modern drug discovery. For derivatives of this compound, computational chemistry provides a powerful toolkit to explore and predict their structure-activity relationships (SAR). These in silico methods allow for the rational design of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug development pipeline.

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design (LBDD) serves as an invaluable strategy. This approach leverages the chemical and structural information of known active ligands to develop predictive models. For the this compound scaffold, LBDD can guide the modification of the core structure to improve its interaction with a given receptor.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD. By correlating the biological activity of a series of this compound analogs with their physicochemical properties or calculated molecular descriptors, a mathematical model can be constructed. For instance, a hypothetical QSAR study on a series of analogs might explore how variations in lipophilicity (logP), electronic properties (e.g., Hammett constants of substituents on the phenyl ring), and steric parameters (e.g., molar refractivity) influence their binding affinity for a target like the mu-opioid receptor or the CCR5 chemokine receptor. nih.govnih.gov

A hypothetical QSAR model for a series of this compound derivatives might be represented by the following equation:

pIC50 = c0 + c1logP + c2σ + c3*MR

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the molecule.

σ is the Hammett constant of a substituent on the phenyl ring.

MR is the molar refractivity, a measure of steric bulk.

c0, c1, c2, c3 are coefficients determined by regression analysis.

Such a model could reveal, for example, that increasing the electron-withdrawing nature of the phenyl ring substituents and optimizing the size of the group attached to the aminomethyl moiety leads to enhanced biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups) necessary for a molecule to interact with a specific receptor. nih.govdergipark.org.tr For the this compound scaffold, a pharmacophore model can be generated by aligning a set of known active analogs and extracting their common features.

A plausible pharmacophore model for a series of this compound derivatives targeting a G-protein coupled receptor might include:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor feature from the piperidine nitrogen.

A hydrogen bond donor feature from the aminomethyl group.

A hydrophobic feature associated with the piperidine ring.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired spatial arrangement of features and are therefore likely to be active. nih.gov This virtual screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Table 1: Hypothetical Pharmacophoric Features and their Geometric Constraints for a this compound-based Ligand

| Feature Type | Location | Distance to Aromatic Center (Å) |

| Aromatic Ring | Phenyl Group | - |

| H-Bond Acceptor | Piperidine Nitrogen | 4.5 - 5.0 |

| H-Bond Donor | Aminomethyl Nitrogen | 3.0 - 3.5 |

| Hydrophobic | Piperidine Ring | 2.5 - 3.0 |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) methods like molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding mode and affinity of this compound derivatives.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For this compound, docking studies could be performed with receptors such as the mu-opioid receptor or CCR5. nih.govnih.gov The docking results would reveal key interactions, such as hydrogen bonds between the aminomethyl group and specific amino acid residues in the receptor's binding pocket, or pi-pi stacking interactions between the phenyl ring and aromatic residues.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. frontiersin.org MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the receptor. These simulations can be used to calculate the binding free energy of the complex, providing a more accurate prediction of the ligand's potency. Furthermore, MD simulations can reveal the stability of the key interactions identified in the docking studies and highlight the role of water molecules in mediating ligand-receptor binding.

Table 2: Illustrative Molecular Docking and MD Simulation Data for a Hypothetical this compound Analog

| Parameter | Value |

| Docking Score (kcal/mol) | -9.5 |

| Predicted Binding Affinity (Ki, nM) | 50 |

| Key Interacting Residues | Asp147, Tyr326, Trp293 |

| RMSD of Ligand during MD (Å) | 1.2 ± 0.3 |

| Calculated Binding Free Energy (MM/GBSA, kcal/mol) | -45.7 |

These computational approaches, from LBDD to SBDD, provide a comprehensive framework for the rational design of novel this compound derivatives. By integrating these in silico techniques, researchers can efficiently explore the vast chemical space, prioritize the synthesis of the most promising compounds, and ultimately accelerate the discovery of new therapeutic agents.

Preclinical Pharmacological Characterization and Target Identification

In Vitro Bioactivity Profiling

The in vitro bioactivity of (1-Phenylpiperidin-3-yl)methanamine has been explored across various G-protein coupled receptors (GPCRs) and transporters to elucidate its pharmacological profile.

The serotonin (B10506) 1A (5-HT1A) and 5-HT7 receptors are both implicated in a range of central nervous system disorders. semanticscholar.org The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. semanticscholar.org The 5-HT7 receptor, one of the more recently identified serotonin receptors, is involved in processes such as thermoregulation, circadian rhythm, and mood. nih.gov

Research into dual 5-HT1A and 5-HT7 receptor ligands has been of interest for developing novel treatments for CNS conditions. For example, the compound SYA16263 exhibits high affinity for the 5-HT1A receptor (Ki = 1.1 nM) and moderate affinity for the 5-HT7 receptor (Ki = 90 nM). nih.gov Structure-activity relationship studies based on SYA16263 led to the development of compound 21, which demonstrated sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov This compound acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, a profile suggestive of potential antidepressant effects. nih.gov

Table 1: Binding Affinities of Select Compounds at Serotonin Receptors

| Compound | 5-HT1A Receptor K i (nM) | 5-HT7 Receptor K i (nM) |

| SYA16263 | 1.1 | 90 |

| Compound 21 | 0.74 | 8.4 |

Data sourced from reference nih.gov

The dopamine transporter (DAT) is a key protein in regulating dopamine levels in the synapse and is a target for various therapeutic agents and substances of abuse. frontiersin.org Studies on novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have identified compounds with high potency and selectivity for DAT. nih.gov For instance, compounds 9 and 19a in one study showed high potency with IC50 values of 6.6 nM and 6.0 nM, respectively, and were more selective for DAT over the serotonin transporter (SERT) compared to the reference compound GBR 12909. nih.gov The expression of DAT can make cells susceptible to the cytotoxic effects of neurotoxins like 1-methyl-4-phenylpyridinium (MPP+). nih.gov

Sigma receptors, classified as σ1 and σ2, are intracellular proteins that have been implicated in a variety of cellular functions and are targets for potential therapeutic agents for neuropsychiatric disorders and cancer. sigmaaldrich.commdpi.com The σ1 receptor has been cloned and is known to act as a molecular chaperone. mdpi.comencyclopedia.pub The σ2 receptor's molecular identity was more recently identified as transmembrane protein 97 (TMEM97). mdpi.comencyclopedia.pub

The ligand [3H]DTG has been used to study both sigma receptor subtypes, although it does not show high selectivity. nih.gov To assess σ2 receptor binding specifically, a σ1 receptor masking compound like (+)-pentazocine is often used in conjunction with [3H]DTG. nih.govnih.gov More selective radioligands, such as [125I]RHM-4, have been developed for more accurate characterization of the σ2 receptor. nih.gov

Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the blood. nih.gov Antagonism of RBP4 is being investigated as a therapeutic strategy for conditions such as atrophic age-related macular degeneration and Stargardt disease. acs.orgresearchgate.net Non-retinoid antagonists of RBP4 have been designed to disrupt the interaction between RBP4 and transthyretin, leading to reduced serum levels of RBP4 and retinol. acs.org High-throughput screening has identified small-molecule RBP4 reducers, leading to the development of potent phenylpyrrolidine derivatives. nih.gov For example, compound 43b was found to have a lasting effect on reducing blood RBP4 levels in mice. nih.gov

Table 2: Activity of an Exemplary RBP4 Antagonist

| Compound | In Vivo RBP4 Reduction |

| 43b | Potent and long-lasting |

Data sourced from reference nih.gov

The neuropeptide FF (NPFF) system, which includes the peptides NPFF and the receptors NPFF1 and NPFF2, is involved in various physiological processes, including pain modulation and opioid system regulation. guidetopharmacology.orgnih.gov Both NPFF1 and NPFF2 are G protein-coupled receptors. nih.govnih.gov NPFF itself binds with high affinity to both human receptors, with a Kd of 1.13 nM for NPFFR1 and 0.37 nM for NPFFR2. nih.gov Peptides derived from the NPFFA precursor generally show a higher affinity for the NPFF2 receptor, while those from the NPFFB precursor have a slight preference for the NPFF1 receptor. guidetopharmacology.org

Enzyme Inhibition Studies

The inhibitory activity of compounds incorporating the this compound core structure has been evaluated against several key enzymes in preclinical research. The following subsections summarize these findings.

The this compound scaffold is a key structural component of potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme central to the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govacs.org

A significant breakthrough in this area was the development of LEI-401, a potent and selective NAPE-PLD inhibitor identified through a high-throughput screening campaign followed by extensive medicinal chemistry optimization. nih.govnih.gov The structure of LEI-401 incorporates an (S)-3-phenylpiperidine moiety, a conformationally restricted analogue of the this compound core. nih.govacs.orgacs.org Structure-activity relationship (SAR) studies revealed that introducing this specific piperidine (B6355638) ring system led to a threefold increase in inhibitory potency compared to a more flexible N-methylphenethylamine precursor. nih.govacs.orgacs.org This enhancement highlights the critical role of the scaffold in orienting the molecule for optimal interaction with the enzyme's active site.

LEI-401 exhibits nanomolar potency, effectively reducing NAE levels in both cellular assays and in the brains of mice, establishing it as a valuable pharmacological tool for studying NAPE-PLD function. nih.gov

Table 1: NAPE-PLD Inhibition Data for LEI-401

| Compound Name | Target Enzyme | Inhibitory Value (Ki) | Inhibitory Value (pIC50) |

|---|---|---|---|

| LEI-401 | NAPE-PLD | 27 nM nih.govacs.org | 7.14 ± 0.04 nih.govnih.gov |

Derivatives containing structural elements related to this compound have been identified as potent inhibitors of Rho-associated protein kinases (ROCK), specifically the ROCK2 isoform. ROCKs are serine/threonine kinases that are key regulators of cellular processes and are considered attractive therapeutic targets.

In an effort to develop novel ROCK inhibitors, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and synthesized. This design incorporated an aminomethyl side chain, a key feature of the this compound scaffold. The subsequent evaluation of these compounds for ROCK2 inhibitory activity demonstrated that this structural motif is conducive to potent inhibition. nih.gov The most active compound in this series, designated 4v, displayed an IC50 value in the low nanomolar range, indicating significant potency against ROCK2. nih.gov Preliminary SAR from this series also suggested that substitutions on the pyridine (B92270) ring influenced potency, with 4-pyridine substitutions generally yielding more potent compounds than 3-pyridine substitutions. nih.gov

Table 2: ROCK2 Inhibition Data for Compound 4v

| Compound Name | Target Enzyme | Inhibitory Value (IC50) |

|---|---|---|

| Compound 4v | ROCK2 | 20 nM nih.gov |

A comprehensive review of scientific literature and patent databases did not yield preclinical studies describing the inhibitory activity of compounds containing the this compound scaffold against Arylamine N-Acetyltransferases (NATs).

Based on a thorough search of preclinical research and patent filings, no compounds featuring the this compound core structure have been characterized as inhibitors of the Glycine Transporter 1 (GlyT1).

An extensive search of the scientific and patent literature did not identify any derivatives of this compound that have been evaluated for inhibitory activity against Acetyl-CoA Carboxylase 2 (ACC2).

A review of available preclinical data and patents found no evidence of compounds with the this compound scaffold being investigated as inhibitors of Complement Factor B.

Glutaminyl Cyclase (QPCTL and QPCT) Inhibition

Recent investigations have highlighted the potential of phenylpiperidine derivatives as inhibitors of Glutaminyl Cyclase (QC), including its isoenzymes QPCTL and QPCT acs.orgnih.gov. These enzymes are implicated in the formation of pyroglutamate (pGlu)-modified proteins, which are associated with the pathogenesis of various diseases, including cancer and fibrotic conditions acs.org.

A series of novel phenylpiperidine derivatives have been developed and evaluated for their inhibitory activity against both QPCT and QPCTL acs.orgacs.orggoogle.com. In biochemical assays, these compounds have demonstrated potent inhibition of both enzymes, with IC50 values in the nanomolar range acs.orggoogle.com. For instance, one exemplified compound from a recent patent application exhibited an IC50 of 1 nM for both QPCTL and QPCT acs.org. The high degree of homology in the active sites of QPCT and QPCTL allows for the development of dual inhibitors that can effectively block the enzymatic activity of both acs.org.

The mechanism of action of these inhibitors is believed to involve their interaction with the active site of the enzymes, thereby preventing the cyclization of N-terminal glutamine residues acs.org. Substrates for QPCTL and/or QPCT include CD47, various chemokines, and amyloid-β peptides acs.org. By inhibiting these enzymes, phenylpiperidine derivatives can modulate the activity of these substrates, offering a potential therapeutic avenue for diseases where their dysregulation plays a role acs.orgnih.gov.

| Compound | QPCT IC50 (nM) | QPCTL IC50 (nM) | Reference |

|---|---|---|---|

| Exemplified Phenylpiperidine Derivative | 1 | 1 | acs.org |

| Representative Compound from Patent WO 2024/188734 A1 | Data provided in source | Data provided in source | acs.org |

Butyrylcholinesterase (BuChE) Inhibition

The phenylpiperidine scaffold is a key feature in a number of compounds designed as cholinesterase inhibitors, with a particular focus on Butyrylcholinesterase (BuChE) for its role in the later stages of Alzheimer's disease.

Research into N-benzyl-piperidine derivatives has led to the identification of potent dual inhibitors of both Acetylcholinesterase (AChE) and BuChE. For example, derivative 4a from one study was identified as the most potent inhibitor of both enzymes, with an IC50 value of 7.41 ± 0.44 µM for BuChE nih.gov. Another study on 1-benzylpiperidine and 1-benzoylpiperidine derivatives identified compound 19 as a moderate inhibitor of BuChE with an IC50 of 26.78 ± 0.81 µM nih.gov. These findings suggest that the phenylpiperidine core can be effectively modified to achieve significant BuChE inhibition.

| Compound | BuChE IC50 (µM) | Reference |

|---|---|---|

| Derivative 4a | 7.41 ± 0.44 | nih.gov |

| Compound 19 | 26.78 ± 0.81 | nih.gov |

Arginase (ARG) Inhibition

Piperidine-containing structures have been explored as inhibitors of arginase, a binuclear manganese metalloenzyme that plays a role in various diseases by converting L-arginine to L-ornithine and urea. A derivative featuring a piperidine ring linked to a quaternary amino acid center demonstrated potent inhibitory activity with IC50 values of 200 nM for human arginase-1 (hARG-1) and 290 nM for human arginase-2 (hARG-2).

Further modifications, such as the introduction of a two-carbon bridge within the piperidine ring to create tropane derivatives, have been shown to enhance activity. These tropane derivatives have exhibited significant inhibition of hARG-1 and hARG-2, with IC50 values ranging from nanomolar to micromolar levels. The increased potency is attributed to the constrained conformation of the tropane ring system.

| Compound Class | hARG-1 IC50 (nM) | hARG-2 IC50 (nM) |

|---|---|---|

| Piperidine-linked quaternary amino acid | 200 | 290 |

| Tropane derivatives | Nanomolar to micromolar range | Nanomolar to micromolar range |

Cellular Assays for Functional Modulation

Cell Proliferation Inhibition in Cancer Cell Lines

Derivatives containing a phenylpiperidine-like scaffold have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. A study on a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which incorporate a 4-hydroxymethylpiperidine moiety, demonstrated broad-spectrum antiproliferative activity.

Two compounds from this series, 5a and 5d , showed significant potency against multiple cancer cell lines, with IC50 values in the low micromolar range. For instance, compound 5a exhibited an IC50 of 1.25 µM against the colon cancer cell line KM12 and 1.33 µM against the renal cancer cell line A498. Similarly, compound 5d displayed IC50 values ranging from 1.26 to 3.75 µM across various cell lines. These findings indicate that the phenylpiperidine scaffold can serve as a basis for the development of potent anticancer agents.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Colon (KM12) | 1.25 |

| Renal (A498) | 1.33 | |

| 5d | Various | 1.26 - 3.75 |

Neuroprotection Studies

The neuroprotective potential of phenylpiperidine derivatives has been explored in preclinical models of neurological disorders. One such compound, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent sigma-1 receptor ligand, has demonstrated neuroprotective effects in a model of experimental stroke acs.org. The mechanism of this neuroprotection is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-evoked nitric oxide (NO) production acs.org. These findings suggest that phenylpiperidine-based compounds may offer a therapeutic strategy for conditions involving neuronal damage.

Receptor-Biased Agonism Assessment

The concept of receptor-biased agonism, where a ligand preferentially activates one signaling pathway over another at the same G protein-coupled receptor (GPCR), is a burgeoning area of drug discovery nih.govnih.govnih.gov. This approach aims to develop drugs with improved therapeutic efficacy and reduced side effects nih.gov.

In Vivo Efficacy Studies in Animal Models (excluding human trials)

No peer-reviewed studies detailing the in vivo efficacy of this compound in animal models were identified.

Models of Neurological and Psychiatric Disorders

Investigations into the therapeutic potential of this compound for various neurological and psychiatric conditions have not been reported in the accessible scientific literature.

Cognitive Enhancement Models

There is no available data from preclinical animal models, such as the passive avoidance task or novel object recognition test, to support the evaluation of this compound for cognitive-enhancing properties.

Antipsychotic-Like Activity Models

Information regarding the efficacy of this compound in established animal models that predict antipsychotic activity, including those assessing dopamine stimulant-induced hyperactivity or conditioned avoidance responding, is not available.

Pain and Antinociception Models

The potential analgesic and antinociceptive effects of this compound have not been documented in common preclinical pain models, such as the formalin test or models of neuropathic pain.

Models of Parkinson's Disease and Epilepsy

There are no published research findings on the activity of this compound in neurotoxin-based or genetic animal models of Parkinson's disease. Similarly, its potential anticonvulsant properties have not been assessed in standard epilepsy models like the maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure tests.

Models of Autism Spectrum Disorders (ASDs)

The preclinical evaluation of this compound in genetic or chemically-induced animal models relevant to Autism Spectrum Disorders has not been reported.

Anti-infective Disease Models (e.g., Anti-mycobacterial activity)

A comprehensive search did not yield any studies reporting on the anti-infective properties of this compound. Specifically, there is no available data on its activity against Mycobacterium tuberculosis or other mycobacterial species. While structurally related compounds containing a piperidine scaffold have been investigated for such activities, no direct research has been published on this compound itself.

Elucidation of Molecular Mechanism of Action

Target Engagement and Occupancy Studies

Consistent with the absence of efficacy studies, no research has been published detailing the molecular targets of this compound. Target engagement and occupancy studies, which are crucial for understanding how a compound interacts with its biological target in vivo, have not been reported for this molecule.

Analysis of Signaling Pathway Modulation

In the absence of identified biological targets, there is no information available on the modulation of any signaling pathways by this compound. Understanding the downstream effects of a compound on cellular signaling is a key aspect of mechanistic studies, but such investigations have not been conducted or published for this specific chemical entity.

Investigations into Allosteric Modulation

There is currently no specific evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators are compounds that bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. While structurally related compounds containing a phenylpiperidine scaffold have been explored as allosteric modulators of various G protein-coupled receptors (GPCRs), such as metabotropic glutamate receptors, specific studies on this compound in this context have not been published. The potential for this compound to act as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or silent allosteric modulator (SAM) remains undetermined without experimental data.

Protein-Ligand Interaction Mapping

Detailed protein-ligand interaction maps for this compound are not available. Such maps are typically generated through experimental methods like X-ray crystallography or cryo-electron microscopy, or through computational molecular docking studies. These techniques provide insights into the specific binding orientation and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between a ligand and its protein target. Without an identified biological target for this compound, such interaction mapping cannot be performed.

Analytical Methodologies for Chemical Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (1-Phenylpiperidin-3-yl)methanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula (C₁₂H₁₈N₂). The predicted monoisotopic mass is 190.147 Da. rsc.org

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for piperidine (B6355638) derivatives often involve cleavage of the bonds adjacent to the nitrogen atom and within the ring system. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also aid in its identification. rsc.org

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 191.15428 | 143.8 |

| [M+Na]⁺ | 213.13622 | 148.3 |

| [M-H]⁻ | 189.13972 | 147.7 |

| [M+NH₄]⁺ | 208.18082 | 161.2 |

| [M+K]⁺ | 229.11016 | 144.9 |

| [M+H-H₂O]⁺ | 173.14426 | 135.8 |

Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem. rsc.org The table shows the predicted mass-to-charge ratios (m/z) and collision cross sections (CCS) for various adducts of the parent molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C-N stretches (around 1000-1200 cm⁻¹). Aromatic C=C bending vibrations would also be observable in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The presence of the aromatic ring would result in characteristic absorption bands in the UV region, typically around 254 nm.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds and for quantitative analysis. A common HPLC method for analyzing piperidine derivatives involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. A UV detector is typically used for detection, set at a wavelength where the analyte exhibits strong absorbance, such as the λmax of the phenyl group. By comparing the peak area of the analyte to that of a certified reference standard, the purity and concentration of this compound can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization may sometimes be employed to increase its volatility and improve its chromatographic behavior.

In GC-MS analysis, the compound is first separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a characteristic mass spectrum for each component. This allows for the unequivocal identification of this compound, even in complex mixtures, and can be used for its quantification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its exceptional sensitivity and selectivity, making it the preferred method for quantifying trace levels of compounds in complex mixtures. gassnova.no The methodology combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. Amines, such as this compound, are readily protonated, which allows for efficient ionization and, consequently, very high sensitivity in detection. gassnova.no

The development of a robust LC-MS/MS method involves several critical steps, from sample preparation to data acquisition. For biological samples like plasma or tissue homogenates, a clean-up procedure is essential to remove interfering substances. Common techniques include protein precipitation (PPE) using solvents like acetonitrile, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

The chromatographic separation is typically achieved using reversed-phase columns. The choice of mobile phase, often a mixture of an aqueous component with an organic modifier like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution. eurl-pesticides.eu Detection is performed with a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. This mode provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing background noise and enhancing detection limits. nih.gov

Method validation is performed to ensure reliability, with key parameters including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govup.ac.za For instance, a validated method for a similar N-phenylpiperazine derivative demonstrated excellent linearity over a concentration range of 10.0 to 900.0 ng/mL, with a coefficient of determination (r²) greater than 0.99. nih.gov The LLOQ for such methods can be as low as 5 to 10 ng/mL, showcasing the high sensitivity of the technique. nih.govup.ac.za

Table 1: Illustrative LC-MS/MS Method Parameters for Amine Compound Analysis

| Parameter | Details |

| Instrumentation | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer eurl-pesticides.eu |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode gassnova.noeurl-pesticides.eu |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction nih.gov |

| Chromatography | Reversed-Phase C18 Column nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile, often with formic acid eurl-pesticides.eu |

| Linearity Range | Typically 5 - 2000 ng/mL up.ac.za |

| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL nih.govup.ac.za |

| Precision (RSD%) | < 15% nih.govup.ac.za |

| Accuracy (RE%) | Within ± 15% nih.govup.ac.za |

Chiral Separation Techniques for Enantiomeric Purity Determination

This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since different enantiomers of a drug can exhibit significantly different pharmacological activities, determining the enantiomeric purity is a critical aspect of its development and quality control. libretexts.org Chiral separation techniques are employed to separate and quantify these individual enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for chiral separations. This can be achieved through two main approaches: direct and indirect separation.

Direct Separation: This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Common CSPs include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives (e.g., Cellulose tris(4-chloro-3-methylphenylcarbamate)) or cyclodextrins. nih.govnih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation. The resolution between the enantiomeric peaks is a key measure of the separation's success. nih.gov A resolution value greater than 1.5 is generally considered indicative of baseline separation.

Indirect Separation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated on a standard, non-chiral stationary phase (like a C18 column). nih.gov After separation, the relative quantities of the diastereomers are determined, which corresponds to the enantiomeric composition of the original sample.

Capillary electrophoresis (CE) is another powerful technique for enantioseparation. In this method, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The differential binding of the enantiomers to the chiral selector as they move through the capillary under an electric field results in different migration times and thus, separation. nih.gov

The validation of a chiral method involves assessing its specificity, precision, linearity, and accuracy for the minor enantiomer in the presence of the major one. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer are crucial parameters for ensuring the enantiomeric purity of the final product. libretexts.orgnih.gov

Table 2: Chiral Separation Methodologies and Parameters

| Technique | Approach | Chiral Selector/Derivatizing Agent | Stationary/Mobile Phase | Key Findings |

| Chiral HPLC | Direct | Cellulose or Cyclodextrin-based CSPs (e.g., Cyclobond I) nih.govnih.gov | Normal or Reversed-Phase | Achieved baseline separation of enantiomers (Resolution > 1.5). nih.govnih.gov |

| Chiral HPLC | Indirect | Chiral derivatizing agents (e.g., (S)-acetylmandelic acid) nih.gov | Standard Reversed-Phase (e.g., RP-18) nih.gov | Successful separation of the resulting diastereomers. nih.gov |

| Capillary Electrophoresis (CE) | Direct | Cyclodextrins (α, β, or γ) or Heparin as buffer additives nih.gov | Fused silica (B1680970) capillary | High-resolution separation of optical antipodes (Resolution ≥ 1.8). nih.gov |

Intellectual Property and Patent Landscape Analysis

Review of Existing Patent Literature Pertaining to Piperidine-Containing Compounds

The patent literature reveals a long history of innovation related to piperidine (B6355638) derivatives. The piperidine core is a prevalent structural motif in a vast number of patented compounds, highlighting its importance as a key building block in the development of new chemical entities. nih.govresearchgate.net Patents in this area cover a wide range of applications, from pharmaceuticals to stabilizers for polymeric materials. epo.org

A significant portion of the patent literature focuses on the synthesis of piperidine derivatives. For instance, patents describe various processes for producing these compounds, including methods for creating specific isomers and derivatives with diverse substitution patterns. wipo.intgoogleapis.com These patents often claim not only the final compounds but also the novel synthetic routes and intermediates used in their preparation. google.com The development of efficient and stereoselective synthetic methods is a recurring theme, underscoring the commercial importance of producing these complex molecules in a cost-effective manner.

In the pharmaceutical realm, piperidine derivatives have been patented for a multitude of therapeutic applications. A search of patent databases reveals compounds targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. google.com For example, patents describe piperidine-containing compounds as opioid receptor modulators, GLP-1 receptor agonists, and chemokine receptor antagonists. google.comgoogle.comresearchgate.net The patent claims in these documents typically cover the chemical structure of the compounds, their use in treating specific diseases, and pharmaceutical compositions containing them.

Beyond pharmaceuticals, piperidine derivatives have also been the subject of patents in other industries. For example, certain polysubstituted piperidines are patented as stabilizers for polymers, protecting them from degradation caused by light and heat. epo.org This demonstrates the versatility of the piperidine scaffold and the broad scope of intellectual property in this area.

A review of the patent landscape indicates that while the core piperidine structure is well-established, there is still considerable room for innovation. Patents continue to be granted for novel derivatives with unique substitution patterns, improved pharmacological properties, and new applications. This ongoing patent activity signals a vibrant and competitive field of research and development.

Analysis of Patent Claims Directly Relevant to (1-Phenylpiperidin-3-yl)methanamine Derivatives

A focused analysis of patent claims directly relevant to derivatives of this compound reveals a number of key areas of innovation and intellectual property protection. The claims in these patents are typically structured to cover the core molecule with various substitutions, methods of their preparation, and their application in specific therapeutic areas.

The general structure often claimed in these patents can be represented by a Markush formula, which allows for a broad scope of protection covering a large number of related compounds. These claims will typically define the core this compound structure and then specify a range of possible substituents at various positions on both the piperidine and phenyl rings. For example, a patent might claim compounds where the phenyl group is substituted with one or more groups selected from halogen, alkyl, alkoxy, and other functional groups. Similarly, the piperidine nitrogen and other positions on the piperidine ring may be claimed with a variety of substituents.

Many patents in this area are directed towards the use of this compound derivatives in the treatment of specific medical conditions. The claims will often take the form of "A method of treating disease X, comprising administering to a subject in need thereof a therapeutically effective amount of a compound of formula I." The diseases targeted by these derivatives are diverse and reflect the broad biological activity of this class of compounds.

The following table provides a conceptual overview of the types of patent claims that are frequently encountered for derivatives of this compound. This is a generalized representation and the actual scope of claims in any specific patent will be more detailed.

| Claim Type | General Scope of Protection |

| Composition of Matter | Claims the novel chemical structure of this compound derivatives, often defined by a Markush structure encompassing various substituents on the phenyl and piperidine rings. |

| Pharmaceutical Composition | Claims a formulation containing a this compound derivative as the active ingredient, along with one or more pharmaceutically acceptable carriers or excipients. |

| Method of Use | Claims the use of a this compound derivative for treating a specific disease or condition. This could include a wide range of disorders depending on the biological activity of the specific derivative. |

| Process for Preparation | Claims a novel and non-obvious method for synthesizing this compound derivatives. This can include specific reaction steps, catalysts, or purification methods. |

It is important to note that the strength and enforceability of these patent claims depend on several factors, including the novelty and non-obviousness of the claimed invention over the prior art, as well as the clarity and completeness of the patent's disclosure.

Strategies for Novel Compound Patenting and Protection

Securing robust patent protection for novel chemical compounds like derivatives of this compound requires a strategic and well-executed approach. bailey-walsh.comwysebridge.com The primary goal is to obtain broad yet defensible patent claims that provide a meaningful competitive advantage. patentpc.com

A crucial first step is to conduct a comprehensive prior art search to ensure the novelty and non-obviousness of the new compound. paulandpaul.com This involves searching scientific literature and patent databases for any existing disclosures of similar chemical structures or their uses. The results of this search will inform the drafting of the patent application and help to define the unique and inventive aspects of the new compound.

When drafting the patent application, it is essential to provide a detailed and enabling disclosure of the invention. patentpc.com This includes a thorough description of the compound's structure, methods of synthesis, and supporting data from biological assays that demonstrate its utility. patentpc.com The application should be written with both scientific and legal precision to withstand scrutiny during patent examination and potential future litigation. paulandpaul.com

A key strategic consideration is the drafting of the patent claims. It is advisable to pursue a multi-layered claiming strategy that covers various aspects of the invention. patentpc.com This typically includes:

Composition of matter claims: These are generally the most valuable claims as they protect the chemical entity itself, regardless of its method of production or use. It is often strategic to draft both broad "Markush" claims covering a genus of related compounds and more specific claims directed to particularly active or promising individual compounds. patentpc.com

Method of use claims: These claims protect the use of the compound for a specific purpose, such as treating a particular disease. patentpc.com They can provide an additional layer of protection even if the compound itself is already known, provided the new use is novel and non-obvious.

Process claims: If a novel and inventive synthetic method has been developed, claims can be directed to this process. quora.com This can prevent competitors from using the same efficient method to produce the compound.

Pharmaceutical composition claims: These claims protect formulations containing the novel compound, which can be important for commercial drug products.

Another important strategy is to consider international patent protection. bailey-walsh.com Since patent rights are territorial, it is often necessary to file patent applications in multiple countries to secure global protection for a valuable new compound. The Patent Cooperation Treaty (PCT) provides a streamlined process for filing a single international application that can then be pursued in numerous national and regional patent offices.

Finally, it can be advantageous to think beyond a single patent and develop a patent portfolio around a promising new compound or chemical scaffold. This could involve filing separate patent applications on new derivatives, formulations, manufacturing processes, and new therapeutic uses as research and development progresses. This "life-cycle management" approach can extend the period of market exclusivity and maximize the commercial value of the invention.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Methodologies

The future synthesis of (1-Phenylpiperidin-3-yl)methanamine and its analogs will likely move beyond traditional methods to embrace more efficient and versatile strategies. While classical approaches such as the hydrogenation and reduction of substituted pyridines have been effective, they often require harsh conditions. nih.gov

Future synthetic endeavors could focus on:

Asymmetric Synthesis: Developing stereoselective methods to obtain specific enantiomers of this compound is crucial, as different stereoisomers can exhibit distinct pharmacological profiles.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: Employing enzymes as catalysts can provide high stereoselectivity under mild reaction conditions, offering a green and efficient alternative to traditional chemical catalysts.

C-H Functionalization: Direct functionalization of the piperidine (B6355638) ring's C-H bonds would allow for the late-stage modification of the molecule, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Identification of Novel Biological Targets and Disease Indications

The phenylpiperidine core is present in a wide array of approved drugs, highlighting its versatility in interacting with various biological targets. encyclopedia.pubwikipedia.org Future research should aim to systematically screen this compound and its derivatives against a broad panel of receptors, enzymes, and ion channels.

Potential areas of investigation include:

Central Nervous System (CNS) Disorders: Given that many phenylpiperidine analogs exhibit CNS activity, exploring targets such as opioid, dopamine, and serotonin (B10506) receptors could uncover novel treatments for pain, depression, and neurodegenerative diseases. wikipedia.orgwikipedia.org

Infectious Diseases: Piperidine derivatives have shown promise as antiviral, antibacterial, and antimalarial agents. nih.govnih.gov Screening against a wide range of pathogens could identify new therapeutic opportunities.

Oncology: The development of piperidine-containing compounds as anticancer agents is an active area of research. encyclopedia.pub Investigating the effect of this compound on cancer cell proliferation and survival could lead to the discovery of new oncological applications.

Exploration of Polypharmacology and Multi-Target Approaches

The concept of "one drug, multiple targets" is gaining traction in drug discovery, as complex diseases often involve multiple biological pathways. The structural features of this compound make it an attractive scaffold for designing multi-target ligands. nih.gov

Future research in this area could involve:

Rational Design: Utilizing computational modeling to design derivatives of this compound that can simultaneously interact with multiple, disease-relevant targets. nih.gov

Systems Biology: Employing a systems-level approach to understand how the compound affects cellular networks, which can help in identifying synergistic target combinations.

Neurodegenerative Diseases: Designing multi-target agents that can, for example, both inhibit acetylcholinesterase and modulate NMDA receptors could offer a more effective treatment for Alzheimer's disease.

Application in Rare Diseases and Neglected Tropical Diseases

The development of drugs for rare diseases and neglected tropical diseases (NTDs) is often hampered by a lack of economic incentives. nih.gov Repurposing existing scaffolds like this compound could provide a cost-effective strategy for addressing these unmet medical needs.

Future directions include:

High-Throughput Screening: Screening libraries of this compound derivatives against pathogens responsible for NTDs like leishmaniasis, Chagas disease, and malaria could identify promising starting points for drug development. nih.govgoogle.comresearchgate.net

Collaborative Research: Fostering partnerships between academic institutions, pharmaceutical companies, and non-profit organizations can help to advance the development of treatments for these diseases.

Open-Source Drug Discovery: Sharing data and research findings in an open-access format can accelerate the discovery of new medicines for rare and neglected diseases.

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational and experimental approaches can significantly accelerate the drug discovery process. For a scaffold like this compound, where extensive experimental data may be lacking, in-silico methods are particularly valuable. researchgate.netjetir.org

Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to predict the biological activity of novel derivatives and guide the design of more potent compounds. researchgate.netnih.gov

Molecular Docking: Simulating the binding of this compound and its analogs to the three-dimensional structures of biological targets can provide insights into their mechanism of action and help to optimize their interactions. jetir.org

Pharmacokinetic Modeling: Using computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives can help to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

Design and Synthesis of Prodrugs or Biologically Activated Precursors

A prodrug is an inactive compound that is converted into an active drug in the body. mdpi.com This strategy can be used to overcome various challenges in drug development, such as poor solubility, low bioavailability, or off-target toxicity. nih.govnih.govrsc.org

For this compound, future research could explore the design of prodrugs to:

Enhance Blood-Brain Barrier Penetration: For CNS-targeted indications, a lipophilic prodrug could be designed to facilitate transport across the blood-brain barrier, with subsequent enzymatic cleavage to release the active compound in the brain.

Improve Oral Bioavailability: If the parent compound has poor oral absorption, a prodrug strategy could be employed to increase its uptake from the gastrointestinal tract.

Targeted Drug Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in diseased tissues, thereby concentrating the active drug at the site of action and reducing systemic side effects. nih.gov The development of phosphate (B84403) prodrugs, for instance, has been shown to improve the utility of parent compounds by increasing systemic exposure. google.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Phenylpiperidin-3-yl)methanamine, and how can purity be optimized?